(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate
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Overview
Description
(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate: is a complex organic compound that features a combination of isoxazole and indole moieties. This compound is of interest due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, isoxazole derivatives have been reported to possess immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
Cellular Effects
Based on the known properties of indole and isoxazole derivatives, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . Isoxazole derivatives, on the other hand, have been reported to possess immunoregulatory properties .
Metabolic Pathways
Indole is a product of the degradation of tryptophan in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize the isoxazole core using a cyclization reaction of hydroxylamine with a suitable precursor. Subsequently, the indole component is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole moiety can be oxidized to form various derivatives.
Reduction: : Reduction reactions can be performed on the isoxazole ring.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Oxidized indole derivatives.
Reduction: : Reduced isoxazole derivatives.
Substitution: : Substituted isoxazole and indole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound's biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials and chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific combination of isoxazole and indole moieties. Similar compounds include:
Isoxazole derivatives: : These compounds share the isoxazole ring but may have different substituents.
Indole derivatives: : These compounds contain the indole ring and are used in various pharmaceutical applications.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(1-methylindol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-24-12-15(18-4-2-3-5-19(18)24)10-21(25)26-13-17-11-20(27-23-17)14-6-8-16(22)9-7-14/h2-9,11-12H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVBQJYMPUXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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